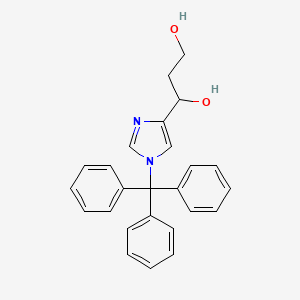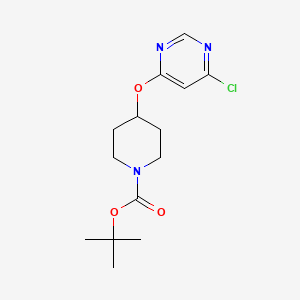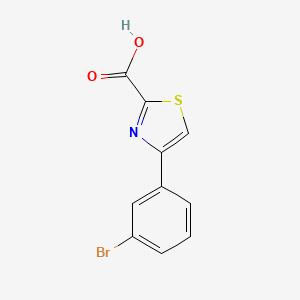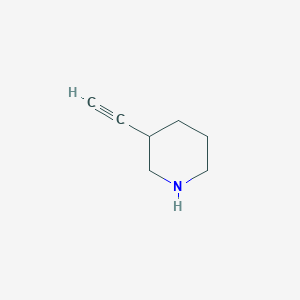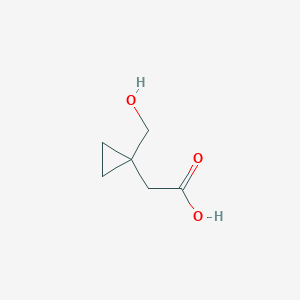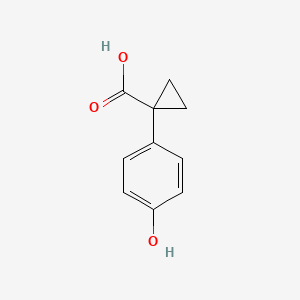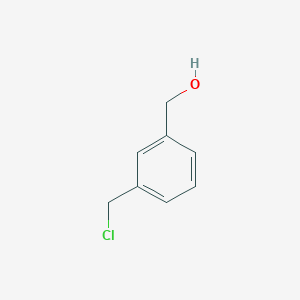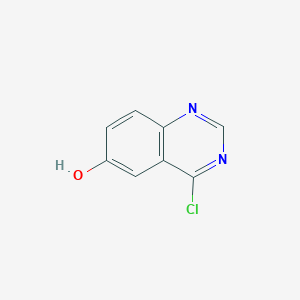
4-Chloroquinazolin-6-OL
Übersicht
Beschreibung
4-Chloroquinazolin-6-OL is a chemical compound used in scientific research. It has a molecular formula of C8H5ClN2O and a molecular weight of 180.59 .
Synthesis Analysis
The synthesis of 4-Chloroquinazolin-6-OL involves complex chemical reactions . For instance, one method involves the use of triphenyl phosphine and 2-methoxyethanol in dichloromethane, followed by the addition of diisopropyl azodicarboxylate .
Molecular Structure Analysis
The molecular structure of 4-Chloroquinazolin-6-OL can be determined using various techniques such as X-ray crystallography and NMR spectroscopy .
Chemical Reactions Analysis
The chemical reactions involving 4-Chloroquinazolin-6-OL can be analyzed using various methods such as titration and electroanalytical tools .
Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloroquinazolin-6-OL can be analyzed using various techniques . It is stored under inert gas (nitrogen or argon) at 2-8°C .
Wissenschaftliche Forschungsanwendungen
-
Organic Synthesis and Drug Discovery
- Summary of Application : 4-Chloroquinazolin-6-OL is a versatile chemical compound used in scientific research. Its unique properties make it ideal for various applications, including drug discovery and organic synthesis.
-
Metal-Catalyzed Cross-Coupling Reactions
- Summary of Application : Halogenated quinazolinones and their quinazoline derivatives, such as 4-Chloroquinazolin-6-OL, are versatile synthetic intermediates for the metal-catalyzed carbon–carbon bond formation reactions . These reactions include the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions or carbon-heteroatom bond formation via the Buchwald-Hartwig cross-coupling .
- Methods of Application : These compounds are used in cross-coupling reactions to yield novel polysubstituted derivatives . The specific methods of application or experimental procedures would depend on the particular cross-coupling reaction being undertaken.
- Results or Outcomes : The results of these reactions are novel polysubstituted derivatives . These derivatives have potential applications in pharmaceuticals and materials .
-
Transition Metal-Catalyzed Processes
- Summary of Application : 4-Quinazolinones, including 4-Chloroquinazolin-6-OL, are considered as an important class of heterocyclic compounds with various physiological activities and pharmacological utility . They are used in transition metal-catalyzed processes .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular transition metal-catalyzed process being undertaken .
- Results or Outcomes : The results or outcomes would also depend on the specific application. For instance, the outcome might be the development of a new therapeutic compound or the creation of a new organic compound .
-
Antimicrobial Agent
- Summary of Application : Certain derivatives of 4-Chloroquinazolin-6-OL have been found to be active antimicrobial agents .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular antimicrobial study being undertaken .
- Results or Outcomes : The results or outcomes would also depend on the specific application. For instance, the outcome might be the development of a new antimicrobial compound .
-
Antitumor Agent
- Summary of Application : Certain derivatives of 4-Chloroquinazolin-6-OL have been found to have antitumor activity .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular antitumor study being undertaken .
- Results or Outcomes : The results or outcomes would also depend on the specific application. For instance, the outcome might be the development of a new antitumor compound .
-
Anticonvulsant Agent
- Summary of Application : 4-Chloroquinazolin-6-OL and its derivatives have been found to have anticonvulsant properties .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular anticonvulsant study being undertaken .
- Results or Outcomes : The results or outcomes would also depend on the specific application. For instance, the outcome might be the development of a new anticonvulsant compound .
Safety And Hazards
Eigenschaften
IUPAC Name |
4-chloroquinazolin-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOFQCJUTUJSCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631125 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloroquinazolin-6-OL | |
CAS RN |
848438-50-6 | |
| Record name | 4-Chloroquinazolin-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloroquinazolin-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

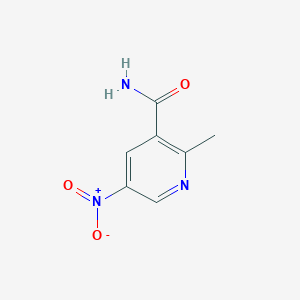
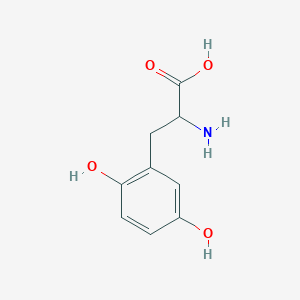
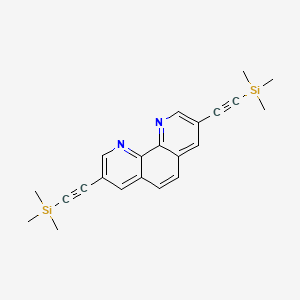
![2-Oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1602881.png)
![2,3-Dimethylimidazo[1,2-a]pyridin-8-amine](/img/structure/B1602882.png)
